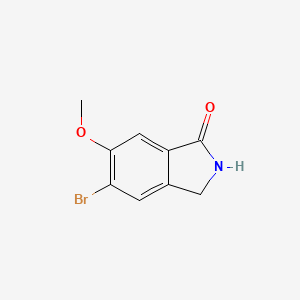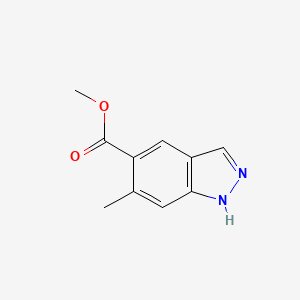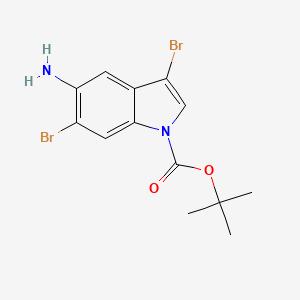![molecular formula C8H7BrN2 B6306136 5-Bromo-6-methyl-imidazo[1,5-a]pyridine CAS No. 1427326-76-8](/img/structure/B6306136.png)
5-Bromo-6-methyl-imidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-methyl-imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its significant structural role in various agrochemicals and pharmaceuticals. The imidazo[1,5-a]pyridine scaffold is a fused bicyclic system that has been extensively studied due to its wide range of applications in medicinal chemistry and material science .
Mechanism of Action
Target of Action
Imidazo[1,5-a]pyridine, a significant structural component of this compound, is known to be a crucial part of many agrochemicals and pharmaceuticals .
Mode of Action
For instance, some imidazo[1,5-a]pyridine compounds have been found to inhibit the conserved protein FtsZ, leading to the arrest of cell division .
Biochemical Pathways
For example, some imidazo[1,5-a]pyridine compounds have been found to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Result of Action
Related compounds in the imidazo[1,5-a]pyridine class have been shown to induce apoptosis, including nuclear condensation and fragmentation .
Preparation Methods
The synthesis of 5-Bromo-6-methyl-imidazo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclocondensation of 2-aminopyridine with α-haloketones under basic conditions. The reaction typically proceeds through the formation of an intermediate imine, followed by cyclization to form the imidazo[1,5-a]pyridine core . Industrial production methods often employ microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
5-Bromo-6-methyl-imidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, under mild conditions.
Oxidation Reactions: The methyl group at the 6-position can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Cycloaddition Reactions: The imidazo[1,5-a]pyridine core can participate in cycloaddition reactions to form more complex fused ring systems.
Scientific Research Applications
5-Bromo-6-methyl-imidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of fluorescent probes for imaging applications.
Industry: It is used in the production of optoelectronic devices and sensors.
Comparison with Similar Compounds
5-Bromo-6-methyl-imidazo[1,5-a]pyridine can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
6-Methyl-imidazo[1,5-a]pyridine: Lacks the bromine substituent, which can affect its reactivity and biological activity.
5-Chloro-6-methyl-imidazo[1,5-a]pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
5-Bromo-7-methyl-imidazo[1,5-a]pyridine: The position of the methyl group is different, which can influence the compound’s overall reactivity and applications
Properties
IUPAC Name |
5-bromo-6-methylimidazo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-3-7-4-10-5-11(7)8(6)9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUKPHVWVCQEGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=NC=C2C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Oxaspiro[3.5]nonan-3-amine](/img/structure/B6306072.png)


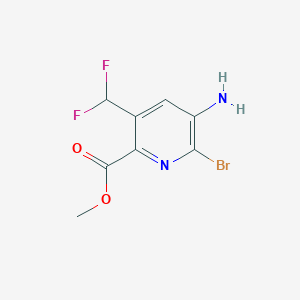

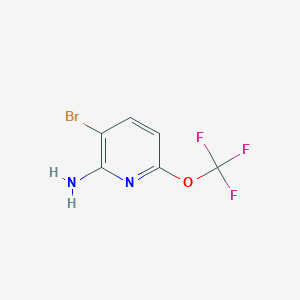
![2-Bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B6306109.png)
![8-Bromo-7-methyl-imidazo[1,5-a]pyridine](/img/structure/B6306115.png)
![5,7-Dimethylimidazo[1,5-a]pyridine](/img/structure/B6306122.png)
